![molecular formula C20H19ClN2O4S B298356 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298356.png)
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as CDMT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and physiological effects:
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis method and its ability to exhibit multiple activities. However, its limitations include its low solubility in water and its potential toxicity to living organisms.
Zukünftige Richtungen
There are several future directions for the research of 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the investigation of its potential use as a fluorescent probe for detecting metal ions in living organisms. Another potential direction is the development of more soluble derivatives of 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one that can be used in a wider range of applications. Additionally, the investigation of the mechanism of action of 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and its potential interactions with other molecules could lead to the development of new drugs with improved efficacy and fewer side effects.
In conclusion, 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one could lead to the development of new drugs and technologies with significant benefits for society.
Synthesemethoden
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can be synthesized through a reaction between 2-chloro-4,5-dimethoxybenzaldehyde and 4-methoxyaniline in the presence of thiazolidine-4-one. The reaction is carried out under reflux in acetic acid and yields 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one as a yellow solid.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer activities. 5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for metal surfaces.
Eigenschaften
Produktname |
5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C20H19ClN2O4S |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O4S/c1-23-19(24)18(10-12-9-16(26-3)17(27-4)11-15(12)21)28-20(23)22-13-5-7-14(25-2)8-6-13/h5-11H,1-4H3/b18-10-,22-20? |
InChI-Schlüssel |
ADUQDWOLHVZNDF-CMVSNXJPSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)SC1=NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)SC1=NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.